molecular formula C20H30N2O2 B5860140 ethyl 1'-benzyl-1,4'-bipiperidine-4-carboxylate

ethyl 1'-benzyl-1,4'-bipiperidine-4-carboxylate

Cat. No. B5860140
M. Wt: 330.5 g/mol
InChI Key: JGBCDQKSNCFLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1'-benzyl-1,4'-bipiperidine-4-carboxylate, commonly known as EBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. EBB belongs to the class of piperidine derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

EBB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as analgesic, anticonvulsant, and anti-inflammatory effects. EBB has also been investigated for its potential use as a dopamine transporter ligand, which could have implications in the treatment of Parkinson's disease.

Mechanism of Action

The exact mechanism of action of EBB is not fully understood. However, it has been proposed that EBB exerts its biological effects through its interaction with various neurotransmitter systems in the brain. EBB has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which could contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
EBB has been shown to exhibit significant analgesic effects in animal models. It has also been reported to have anticonvulsant and anti-inflammatory properties. EBB has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which could contribute to its antidepressant effects. However, further studies are needed to fully understand the biochemical and physiological effects of EBB.

Advantages and Limitations for Lab Experiments

One of the advantages of EBB is its ability to exhibit diverse biological activities, which makes it a promising compound for medicinal chemistry research. EBB is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of EBB is its potential toxicity, which could limit its use in clinical applications.

Future Directions

There are several potential future directions for EBB research. One area of interest is its potential use as a dopamine transporter ligand, which could have implications in the treatment of Parkinson's disease. EBB could also be investigated for its potential use in the treatment of depression and other mood disorders. Further studies are needed to fully understand the biochemical and physiological effects of EBB and its potential applications in medicinal chemistry.
Conclusion:
In conclusion, EBB is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. EBB exhibits diverse biological activities such as analgesic, anticonvulsant, and anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of EBB and its potential applications in clinical settings.

Synthesis Methods

The synthesis of EBB involves the reaction of ethyl 4-piperidone-4-carboxylate with benzylamine in the presence of a catalyst such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EBB. The purity of the final product is determined through various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

ethyl 1-(1-benzylpiperidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-2-24-20(23)18-8-14-22(15-9-18)19-10-12-21(13-11-19)16-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBCDQKSNCFLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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